2-Bromo-4'-chloro-2-fluoroacetophenone

Description

The Significance of Halogenation in Modulating Molecular Reactivity and Synthetic Utility

Halogenation, the process of introducing one or more halogen atoms into a molecule, is a fundamental strategy in organic synthesis for modulating the reactivity and utility of organic compounds. mt.comnumberanalytics.comnumberanalytics.com The incorporation of halogens such as fluorine, chlorine, and bromine can significantly alter a molecule's electronic properties, steric profile, and bond strengths. mt.comallen.in This, in turn, influences its reactivity in subsequent chemical transformations, making halogenated compounds valuable intermediates for the synthesis of more complex molecules. numberanalytics.comjk-sci.com

The presence of halogen atoms can enhance the reactivity of a molecule, rendering it a useful precursor for a wide array of synthetic transformations. numberanalytics.com For instance, halogenated compounds are often employed in the synthesis of pharmaceuticals, agrochemicals, and materials with unique properties like flame retardancy. numberanalytics.comnumberanalytics.com The specific type of halogen and its position on the molecule dictate the nature and extent of this modulation. For example, fluorine's high electronegativity can impart unique properties, while bromine and iodine are excellent leaving groups in nucleophilic substitution reactions. mt.com

Overview of Acetophenone (B1666503) Derivatives as Versatile Synthetic Intermediates

Acetophenone, the simplest aromatic ketone, and its derivatives are foundational building blocks in organic synthesis. wikipedia.orgbritannica.com Their structure, featuring a phenyl ring attached to a carbonyl group, provides two reactive sites—the aromatic ring and the carbonyl group—that can be selectively functionalized. This versatility makes acetophenone derivatives crucial intermediates in the production of a wide range of organic molecules, including pharmaceuticals, fragrances, and resins. britannica.comontosight.ainih.gov

The modification of the acetophenone backbone with various substituents allows for the creation of a diverse library of compounds with distinct properties and potential applications. ontosight.aiuni.edu For instance, amino acetophenones have been utilized as starting materials in diversity-oriented synthesis to generate analogs of natural products such as flavones, coumarins, and chalcones. nih.govmdpi.com The inherent reactivity of the acetophenone core, coupled with the ability to introduce a wide variety of functional groups, solidifies the role of its derivatives as indispensable tools for synthetic chemists. nih.govontosight.ai

Structural Characteristics and Unique Features of 2-Bromo-4'-chloro-2-fluoroacetophenone

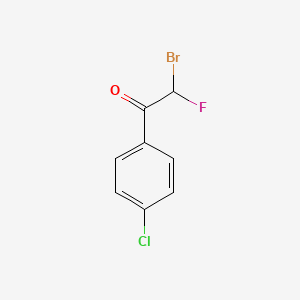

This compound is a polyhalogenated acetophenone derivative with a unique substitution pattern that imparts specific chemical characteristics. The molecule consists of an acetophenone core with a bromine and a fluorine atom attached to the α-carbon (the carbon adjacent to the carbonyl group) and a chlorine atom at the para-position (position 4) of the phenyl ring.

The presence of three different halogen atoms on a relatively simple molecular scaffold makes this compound a subject of interest for studying the interplay of various electronic and steric effects. The bromine atom at the α-position is a good leaving group, making this position susceptible to nucleophilic attack. The fluorine atom at the same position, due to its strong electron-withdrawing nature, enhances the electrophilicity of the carbonyl carbon and the acidity of the α-proton. The chlorine atom on the phenyl ring further modifies the electronic properties of the aromatic system. This combination of halogens creates a molecule with distinct reactivity patterns, making it a potentially valuable intermediate in the synthesis of complex organic structures.

Interactive Data Table: Properties of Related Acetophenone Derivatives

| Compound | Molecular Formula | CAS Number | Melting Point (°C) |

| 2-Bromo-4'-chloroacetophenone (B15067) | C8H6BrClO | 536-38-9 | 93-96 sigmaaldrich.com |

| 2-Bromo-4'-fluoroacetophenone | C8H6BrFO | 403-29-2 | 47-49 chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(4-chlorophenyl)-2-fluoroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO/c9-8(11)7(12)5-1-3-6(10)4-2-5/h1-4,8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPGDTSWDHCNSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(F)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357624-45-3 | |

| Record name | 2-bromo-1-(4-chlorophenyl)-2-fluoroethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for α,α Dihaloacetophenones with Aromatic Halogenation

Strategies for Alpha-Halogenation of Acetophenone (B1666503) Scaffolds

The α-position of acetophenones is activated by the adjacent carbonyl group, making it susceptible to electrophilic halogenation. The reaction typically proceeds through an enol or enolate intermediate. libretexts.org The specific strategy employed depends on the halogen to be introduced and the desired level of halogenation.

The introduction of a single bromine atom at the α-carbon of an acetophenone is a well-established transformation in organic synthesis. mdpi.com This reaction is a crucial first step in the sequential synthesis of mixed α,α-dihaloacetophenones.

Commonly used brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). researchgate.net Acid-catalyzed bromination, often using bromine in acetic acid, is a frequent method. libretexts.org The reaction mechanism involves the acid-catalyzed formation of an enol intermediate, which then attacks the electrophilic bromine. The rate of this reaction is dependent on the concentration of the ketone and the acid but is independent of the halogen concentration, indicating that enol formation is the rate-limiting step. libretexts.org This acid-catalyzed pathway helps to ensure monobromination because the electron-withdrawing effect of the first bromine atom deactivates the enol, making a second halogenation less favorable. youtube.com

Alternative methods include the use of pyridine (B92270) hydrobromide perbromide or electrochemical approaches that generate bromonium ions in situ from salts like ammonium (B1175870) bromide. researchgate.netlookchem.com These methods can offer advantages in terms of handling and selectivity.

Selective α-fluorination of ketones is more challenging than bromination due to the high reactivity of elemental fluorine. Modern synthetic chemistry has largely shifted to using electrophilic fluorinating reagents ("F+" sources). One of the most common and effective reagents is Selectfluor (F-TEDA-BF₄). organic-chemistry.org

Another advanced method involves the use of hypervalent iodine reagents, such as iodosylarenes, in combination with a fluoride (B91410) source like a triethylamine-hydrogen fluoride complex (TEA·HF). nih.govorganic-chemistry.org This approach allows for the direct fluorination of acetophenone derivatives under relatively mild conditions. The reaction proceeds through the enolization of the ketone, followed by a reaction with the hypervalent iodine reagent and subsequent substitution by the fluoride ion. organic-chemistry.org A key advantage of this method is its high selectivity for monofluorination, as the introduction of the first fluorine atom reduces the reactivity of the corresponding enol towards further fluorination. organic-chemistry.org

The synthesis of mixed α,α-dihaloacetophenones like 2-Bromo-4'-chloro-2-fluoroacetophenone necessitates a sequential approach. Typically, the less reactive halogen is introduced first. The order of halogenation is critical to control the outcome. For instance, an α-bromo or α-chloro ketone can be prepared first, followed by fluorination.

General methods for preparing α,α-dihaloketones include the direct dihalogenation of ketones or the oxyhalogenation of alkynes. ccspublishing.org.cn When synthesizing a mixed dihaloketone, the starting material would be an α-monohalogenated acetophenone. For example, 2-bromo-4'-chloroacetophenone (B15067) could be subjected to electrophilic fluorination using a reagent like Selectfluor. The electron-withdrawing nature of the first halogen (bromine) can decrease the nucleophilicity of the enol intermediate, potentially requiring more forcing conditions for the introduction of the second halogen (fluorine).

Considerations for Aromatic Halogenation in 4'-Chloroacetophenone Systems

When performing α-halogenation on a substrate that already contains a halogen on the aromatic ring, such as 4'-chloroacetophenone, the electronic influence of this substituent must be considered. The chlorine atom is an electron-withdrawing group via induction but is also an ortho-, para-directing deactivator in electrophilic aromatic substitution. wikipedia.org

While the primary reaction site for halogenation of ketones under acidic or radical conditions is the α-carbon, the conditions must be controlled to prevent competing electrophilic substitution on the aromatic ring. libretexts.orggoogle.com The deactivating nature of the 4'-chloro group reduces the nucleophilicity of the benzene (B151609) ring, which helps to favor α-halogenation over aromatic halogenation. libretexts.org However, strong Lewis acid catalysts, often used to enhance the electrophilicity of halogens for aromatic substitution, should be used with caution as they could promote unwanted side reactions on the ring. mt.com Therefore, reaction conditions are typically chosen to favor the formation of the enol and subsequent α-halogenation, such as using acid catalysis rather than strong Lewis acids. libretexts.org

Methodological Optimization in the Synthesis of this compound

Achieving a high yield and purity of this compound depends critically on the optimization of the reaction parameters for each halogenation step.

The precise control of reaction conditions is paramount for maximizing the yield of the desired product while minimizing the formation of byproducts such as polyhalogenated species or ring-halogenated isomers.

Temperature: Temperature control is crucial. For α-bromination, reactions are often conducted at low temperatures (e.g., 0–5 °C) to prevent polybromination and reduce side reactions. Similarly, fluorination reactions require careful temperature management to control reactivity.

Solvent: The choice of solvent can influence reaction rates and selectivity. Polar aprotic solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) are often preferred as they can stabilize charged intermediates formed during the reaction mechanism without interfering with the reagents. organic-chemistry.org For bromination, acetic acid is a common solvent that also serves as an acid catalyst. libretexts.org

Stoichiometry: The molar ratio of the reactants is a key parameter. In the initial bromination of 4'-chloroacetophenone, using a slight excess of the brominating agent (e.g., a 1:1.05 to 1:1.1 molar ratio of ketone to Br₂) can ensure complete consumption of the starting material. researchgate.net However, a large excess should be avoided to prevent the formation of α,α-dibromoacetophenone. For the subsequent fluorination step, a similar careful control of stoichiometry is required to ensure efficient conversion of the α-bromo intermediate to the final α-bromo-α-fluoro product.

The following table summarizes the general influence of reaction conditions on the synthesis of α-haloketones, which are applicable to the synthesis of the target compound.

| Parameter | Effect on Reaction | Typical Condition/Consideration |

| Temperature | Controls reaction rate and selectivity. Lower temperatures often minimize byproduct formation (e.g., polyhalogenation). | 0–60 °C, depending on the specific halogenation step and reagents used. organic-chemistry.org |

| Solvent | Affects solubility of reagents and stabilization of intermediates. Can influence reaction pathways. | Polar aprotic solvents (DCM, DCE) or protic acids (Acetic Acid). libretexts.orgorganic-chemistry.org |

| Stoichiometry | Determines the extent of halogenation. Excess halogenating agent can lead to polyhalogenated products. | Near-equimolar amounts or a slight excess (e.g., 1.1 equivalents) of the halogenating agent are typically used for monohalogenation. researchgate.net |

| Catalyst | Can be essential for activating the ketone (acid catalyst for enol formation) or the halogen (Lewis acid). | Brønsted acids (e.g., HBr, Acetic Acid) are common for α-bromination. libretexts.orgmdpi.com Lewis acids may be used but risk promoting aromatic substitution. |

Catalytic Strategies for Enhanced Efficiency (e.g., Lewis Acid Catalysis)

The synthesis of α,α-dihaloacetophenones often requires precise control to achieve high yields and prevent the formation of unwanted byproducts. Lewis acid catalysis is a prominent strategy employed to enhance the efficiency and regioselectivity of halogenation reactions on acetophenone derivatives. wikipedia.org Lewis acids function as electron pair acceptors, activating the substrate to increase its reactivity. wikipedia.org Common Lewis acids utilized in these syntheses include metal halides such as aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), iron(III) bromide (FeBr₃), and boron trifluoride (BF₃). wikipedia.orgguidechem.com

The mechanism of Lewis acid catalysis in the α-halogenation of acetophenones typically involves the coordination of the Lewis acid to the carbonyl oxygen atom. wikipedia.org This interaction withdraws electron density from the ketone, facilitating the formation of an enol or enolate intermediate, which is the key nucleophilic species in the halogenation of the α-carbon. mdpi.com This catalytic activation allows the reaction to proceed under milder conditions and can significantly improve the rate of reaction. Furthermore, the use of a Lewis acid can enhance regioselectivity, favoring halogenation at the α-position over competing aromatic ring halogenation.

In addition to using molecular halogens like bromine (Br₂), N-halosuccinimides (NBS for bromination, NCS for chlorination) are often used as halogen donors in combination with Lewis acid catalysts. google.com This approach can offer a more practical and efficient method for the halogenation of activated carbon atoms, providing mild reaction conditions and often leading to a simpler workup procedure. google.com

| Catalyst Type | Examples | Function in Halogenation | Applicable Halogen Donors |

|---|---|---|---|

| Lewis Acids (Metal Halides) | AlCl₃, FeCl₃, FeBr₃, BF₃ wikipedia.orgguidechem.com | Activate the carbonyl group, enhance α-regioselectivity, and increase reaction rate. wikipedia.org | Br₂, N-Bromosuccinimide (NBS) google.com |

| Copper Salts | Cu(NO₃)₂·3H₂O chemicalbook.com | Catalyzes bromination of the α-position. chemicalbook.com | Hydrobromic acid (HBr) chemicalbook.com |

Purification and Isolation Techniques for Polyhalogenated Intermediates

The isolation and purification of polyhalogenated intermediates like this compound from complex reaction mixtures is a critical step to ensure the final product's purity. The process typically begins with a series of workup procedures to remove the catalyst and inorganic byproducts. A common first step involves quenching the reaction, for instance, with an aqueous solution of sodium thiosulfate (B1220275) to neutralize any remaining halogenating agent. chemicalbook.com

Following the initial quench, a liquid-liquid extraction is performed using an organic solvent immiscible with water, such as dichloromethane or ethyl acetate, to transfer the desired organic product from the aqueous phase. chemicalbook.comguidechem.com The organic layer is then washed sequentially with aqueous solutions, such as saturated sodium bicarbonate to remove acidic impurities and water or brine to remove water-soluble species. chemicalbook.com Finally, the organic extract is dried over an anhydrous drying agent, like sodium sulfate (B86663) or magnesium sulfate, to remove residual water before the solvent is evaporated under reduced pressure. chemicalbook.comprepchem.com

After the initial workup, further purification is often necessary to isolate the target compound from unreacted starting materials and organic side products. The choice of technique depends on the physical properties of the intermediate.

Crystallization/Recrystallization : This is a highly effective method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the desired compound to form pure crystals while impurities remain in the solution. For example, 2-bromo-4'-(4-fluoro-phenyl)-acetophenone has been successfully purified by recrystallization from carbon tetrachloride. prepchem.com

Column Chromatography : This is a versatile and widely used technique for purifying both solid and liquid compounds. The crude mixture is passed through a column packed with a stationary phase, typically silica (B1680970) gel. chemicalbook.comguidechem.com An eluent (mobile phase), such as a mixture of petroleum ether and dichloromethane or hexane (B92381) and ethyl acetate, is passed through the column, and the components of the mixture separate based on their differential adsorption to the stationary phase. chemicalbook.comguidechem.com The separated components are then collected in fractions.

| Technique | Description | Types of Impurities Removed | Example from Literature |

|---|---|---|---|

| Liquid-Liquid Extraction | Separates the product from the aqueous reaction mixture into an organic solvent. chemicalbook.com | Water-soluble reagents, catalysts, salts. | Extraction with dichloromethane (CH₂Cl₂) or ethyl acetate. chemicalbook.comguidechem.com |

| Aqueous Washing | Washing the organic layer with solutions like NaHCO₃ or brine. chemicalbook.com | Acidic or basic impurities, residual water-soluble compounds. | Washing with 5% sodium sulfite (B76179) solution, followed by saturated sodium bicarbonate solution and water. chemicalbook.com |

| Recrystallization | Purification of solid compounds by dissolving in a hot solvent and cooling to form crystals. prepchem.com | Soluble impurities and byproducts with different solubility profiles. | Purification of a bromoacetophenone derivative from carbon tetrachloride. prepchem.com |

| Column Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel). chemicalbook.com | Unreacted starting materials, non-polar/polar byproducts. | Purification using a silica gel column with petroleum ether/dichloromethane as the eluent. chemicalbook.com |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 4 Chloro 2 Fluoroacetophenone

Nucleophilic Substitution Reactions at the α-Bromo and α-Fluoro Centers

The presence of two different halogen atoms on the carbon adjacent to the carbonyl group makes this position a focal point for nucleophilic attack. The reactivity is governed by the nature of the leaving group and the electronic and steric environment of the reaction center.

In nucleophilic substitution reactions involving 2-Bromo-4'-chloro-2-fluoroacetophenone, the bromine atom is the more probable leaving group compared to the fluorine atom. This is attributed to the fact that the bromide ion (Br-) is a weaker base and thus a better leaving group than the fluoride (B91410) ion (F-). The general order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻. labster.com

The reaction typically proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism. In this concerted step, a nucleophile attacks the electrophilic α-carbon, leading to the simultaneous departure of the bromide ion. The adjacent carbonyl group enhances the reactivity of the α-carbon towards nucleophilic attack. This is due to the electron-withdrawing nature of the carbonyl oxygen, which polarizes the C-Br bond and stabilizes the transition state.

The rate of nucleophilic substitution at the α-carbon of a ketone is highly dependent on the identity of the halogen atom. As mentioned, the leaving group ability is inversely related to the basicity of the halide ion. Consequently, α-bromoketones are generally more reactive than their α-chloroketone and α-fluoroketone counterparts in SN2 reactions. labster.com

While α-fluoroketones are less reactive in substitution reactions where fluoride is the leaving group, they can undergo other transformations such as hydrodefluorination under certain enzymatic conditions. whiterose.ac.ukresearchgate.net In the case of this compound, the bromine atom's superior leaving group ability dictates that it will be preferentially displaced by a nucleophile. It has been noted that brominated carbonyl compounds can be highly reactive, sometimes leading to the formation of byproducts. whiterose.ac.uk

| α-Halogen | Leaving Group Ability | Relative Reactivity in SN2 Reactions |

|---|---|---|

| Iodo (I) | Excellent | Highest |

| Bromo (Br) | Good | High |

| Chloro (Cl) | Moderate | Moderate |

| Fluoro (F) | Poor | Low |

The presence of both bromine and fluorine on the α-carbon, along with a chlorine atom on the phenyl ring, significantly influences the molecule's reactivity through a combination of electronic and steric effects.

Electronic Effects: Both fluorine and bromine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect). This effect is more pronounced for fluorine. The cumulative inductive effect of these two halogens makes the α-carbon highly electrophilic and thus more susceptible to nucleophilic attack. The chlorine atom on the para-position of the phenyl ring also contributes to this electron-withdrawing effect through induction, further enhancing the electrophilicity of the carbonyl carbon and, to a lesser extent, the α-carbon.

Reactivity of the Ketone Carbonyl Group

The carbonyl group in this compound is a key reactive site, participating in a variety of transformations, including redox reactions and condensations.

The carbonyl group of this compound can be reduced to a secondary alcohol, yielding 1-(4-chlorophenyl)-2-bromo-2-fluoroethanol. This transformation is typically achieved using hydride-based reducing agents. The choice of reducing agent is crucial to selectively reduce the carbonyl group without affecting the carbon-halogen bonds.

Common reducing agents for this purpose include:

Sodium borohydride (NaBH₄): A mild reducing agent that is often suitable for the reduction of ketones to alcohols.

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that can also reduce the carbonyl group. However, its high reactivity might lead to side reactions involving the halogens.

The reduction of the carbonyl group introduces a new chiral center into the molecule, potentially leading to a racemic mixture of enantiomeric alcohols unless a chiral reducing agent is employed.

| Reducing Agent | Reactivity | Typical Application |

|---|---|---|

| Sodium borohydride (NaBH₄) | Mild | Selective reduction of aldehydes and ketones |

| Lithium aluminum hydride (LiAlH₄) | Strong | Reduction of a wide range of carbonyl compounds and other functional groups |

The carbonyl group of this compound can undergo condensation reactions, such as the Aldol or Claisen-Schmidt condensation, where it acts as the electrophilic partner. jackwestin.comwikipedia.orglibretexts.org An important structural feature of this molecule is the absence of α-hydrogens, meaning it cannot form an enolate ion itself. Therefore, it can only react as the electrophile in a crossed aldol condensation with another carbonyl compound that does possess α-hydrogens. wikipedia.org

For example, in a Claisen-Schmidt condensation, this compound can react with an enolizable ketone or aldehyde in the presence of a base or acid catalyst. jackwestin.comlumenlearning.com The enolate of the reaction partner would attack the electrophilic carbonyl carbon of this compound. The initial aldol addition product would be a β-hydroxy ketone, which could then undergo dehydration to form an α,β-unsaturated ketone (a chalcone derivative). sigmaaldrich.com This reaction provides a valuable route for the formation of new carbon-carbon bonds. wikipedia.org

Influence of Remote Halogens on Carbonyl Electrophilicity

The electrophilicity of the carbonyl group in this compound is significantly influenced by the electronic effects of the halogen substituents. The fluorine and bromine atoms at the α-position, along with the chlorine atom on the phenyl ring, are electron-withdrawing groups. This inductive withdrawal of electron density enhances the partial positive charge on the carbonyl carbon, thereby increasing its electrophilicity.

The presence of a halogen on the phenyl ring, in this case, chlorine at the 4'-position, modulates the electronic properties of the entire molecule. nih.gov While halogens are generally deactivating towards electrophilic aromatic substitution due to their inductive effect, they can also donate electron density to the aromatic ring via resonance. libretexts.orgulethbridge.calasalle.edumasterorganicchemistry.com This resonance effect, however, is less pronounced for chlorine compared to fluorine. The net effect of the 4'-chloro substituent is a withdrawal of electron density from the phenyl ring, which in turn influences the carbonyl group.

| Substituent | Position | Electronic Effect | Influence on Carbonyl Electrophilicity |

|---|---|---|---|

| Bromo | α-carbon | Inductive (withdrawing) | Increases |

| Fluoro | α-carbon | Inductive (withdrawing) | Increases |

| Chloro | 4'-phenyl | Inductive (withdrawing) & Resonance (donating) | Net increase |

Electrophilic Aromatic Substitution on the 4'-Chlorophenyl Ring

The chlorine atom attached to the phenyl ring of this compound plays a crucial role in directing the position of incoming electrophiles during electrophilic aromatic substitution (EAS) reactions. Halogens are classified as deactivating, ortho-, para-directors. ulethbridge.camasterorganicchemistry.com Their deactivating nature stems from their high electronegativity, which withdraws electron density from the aromatic ring through the sigma bonds (inductive effect), making the ring less nucleophilic and thus less reactive towards electrophiles. ulethbridge.calasalle.edu

Despite being deactivating, halogens direct incoming electrophiles to the ortho and para positions. This is due to the ability of their lone pairs of electrons to participate in resonance, donating electron density back to the aromatic ring. libretexts.orgulethbridge.calasalle.edumasterorganicchemistry.com This resonance effect partially counteracts the inductive withdrawal and is most effective at the ortho and para positions, leading to a relative stabilization of the cationic intermediates (arenium ions) formed during substitution at these sites.

In the case of this compound, the 4'-chloro substituent will direct incoming electrophiles to the positions ortho to it (positions 3' and 5'). The para position is already occupied by the chloroacetyl group.

In a polyhalogenated system like this compound, the regioselectivity of electrophilic aromatic substitution is a result of the combined directing effects of all substituents. The chloroacetyl group is a deactivating meta-director due to the electron-withdrawing nature of the carbonyl group. libretexts.org Therefore, it will direct incoming electrophiles to the meta position relative to itself, which are the 3' and 5' positions.

In this molecule, the directing effects of the 4'-chloro group (ortho-directing to positions 3' and 5') and the chloroacetyl group (meta-directing to positions 3' and 5') are reinforcing. Both groups direct incoming electrophiles to the same positions on the aromatic ring. This strong agreement in directing effects leads to a high degree of regioselectivity in electrophilic aromatic substitution reactions, with the substitution occurring predominantly at the 3' and 5' positions.

| Substituent | Directing Effect | Favored Positions for Electrophilic Attack |

|---|---|---|

| 4'-Chloro | ortho, para-directing | 3' and 5' |

| Bromoacetyl group | meta-directing | 3' and 5' |

| Combined Effect | Strongly directing to 3' and 5' | 3' and 5' |

Exploration of Other Reactive Pathways

α-Haloketones, such as this compound, are known to undergo rearrangement reactions, with the Favorskii rearrangement being a prominent example. ddugu.ac.inwikipedia.org This reaction typically occurs in the presence of a base, such as a hydroxide or alkoxide, and leads to the formation of carboxylic acid derivatives. wikipedia.org The mechanism is thought to involve the formation of a cyclopropanone intermediate, which is then attacked by the base. wikipedia.org

For this compound, the presence of an α-proton allows for the formation of an enolate upon treatment with a base. This enolate can then undergo intramolecular displacement of the bromide to form a highly strained cyclopropanone intermediate. Subsequent nucleophilic attack by the base on the carbonyl carbon of the cyclopropanone, followed by ring opening, would lead to a rearranged carboxylic acid derivative. The regiochemistry of the ring opening is generally governed by the formation of the more stable carbanion.

It is important to note that if enolate formation is not possible, an alternative mechanism known as the pseudo-Favorskii or quasi-Favorskii rearrangement can occur. wikipedia.org However, given the structure of this compound, the standard Favorskii rearrangement pathway is plausible.

The halogen atoms in this compound provide handles for various cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The aryl chloride and the α-bromide present different reactivities, allowing for selective transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are widely used to form new carbon-carbon bonds. The Suzuki coupling involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base. The Sonogashira coupling, on the other hand, couples a terminal alkyne with an aryl or vinyl halide, also using a palladium catalyst, typically with a copper co-catalyst and an amine base. organic-chemistry.org

Given the higher reactivity of aryl bromides compared to aryl chlorides in many palladium-catalyzed cross-coupling reactions, it is conceivable that the C-Br bond at the α-position could be selectively targeted under specific conditions. However, the aryl chloride on the phenyl ring also represents a potential site for cross-coupling, particularly with more reactive catalyst systems. The choice of catalyst, ligands, base, and reaction conditions would be critical in determining the outcome and selectivity of such cross-coupling reactions involving this compound.

| Reaction Type | Key Reagents | Potential Product Type |

|---|---|---|

| Suzuki Coupling | Organoboron compound, Pd catalyst, base | Aryl- or vinyl-substituted acetophenone (B1666503) |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu co-catalyst, amine base | Alkynyl-substituted acetophenone |

Radical Chemistry Initiated by Alpha-Halogenated Ketones

Alpha-halogenated ketones, including this compound, are a significant class of compounds in organic synthesis, largely due to their ability to serve as precursors to highly reactive carbon-centered radicals. The presence of the carbonyl group activates the adjacent carbon-halogen bond, facilitating its cleavage to initiate a variety of radical-mediated transformations. The radical chemistry of these compounds is primarily initiated through two main pathways: single-electron transfer (SET) and photochemical cleavage.

In a molecule such as this compound, which possesses two different halogen atoms at the alpha-position, the significant difference in bond dissociation energies dictates the site of radical initiation. The carbon-bromine bond is substantially weaker than the carbon-fluorine bond, making it the preferential site for cleavage.

| Bond | Typical BDE (kcal/mol) | Typical BDE (kJ/mol) |

|---|---|---|

| CH₃CO-CH₂-H | ~98 | ~410 |

| CH₃CO-CH₂-F | ~108 | ~452 |

| CH₃CO-CH₂-Cl | ~82 | ~343 |

| CH₃CO-CH₂-Br | ~68 | ~285 |

Note: Values are approximate and can vary based on molecular structure and computational method. The trend clearly indicates the C-Br bond is the most labile.

Mechanisms of Radical Generation

The formation of an α-keto radical from an alpha-halogenated ketone is typically achieved via reductive methods.

Single-Electron Transfer (SET): This process involves the transfer of a single electron from a reducing agent to the α-haloketone. One-electron reducing agents can include transition metal complexes or metals like zinc. wikipedia.org The α-haloketone accepts the electron to form a transient radical anion. This intermediate rapidly undergoes fragmentation, cleaving the weakest carbon-halogen bond to release a halide anion and the desired carbon-centered α-keto radical. wikipedia.org For this compound, this process would selectively cleave the C-Br bond.

Photochemical Initiation: Alpha-haloketones can undergo homolytic cleavage of the carbon-halogen bond upon irradiation with light, often UV-vis light. researchgate.net The energy absorbed from the photons is sufficient to break the C-X bond, generating an α-keto radical and a halogen radical. This method avoids the need for chemical reducing agents and can be performed under mild conditions.

Synthetic Applications of α-Keto Radicals

Once generated, the α-keto radical is a versatile intermediate that can participate in a range of synthetic transformations.

Reductive Dehalogenation: In the presence of a suitable hydrogen atom donor, the generated radical can be quenched to produce the corresponding dehalogenated ketone. wikipedia.org This reaction effectively replaces the halogen atom with a hydrogen atom.

Atom Transfer Radical Addition (ATRA) and Cyclization (ATRC): These are powerful methods for forming new carbon-carbon bonds. In an ATRA reaction, the α-keto radical adds to an alkene or alkyne, generating a new radical intermediate which then abstracts a halogen atom from another molecule of the starting α-haloketone to propagate a radical chain reaction. nih.gov If the alkene or alkyne is part of the same molecule, an intramolecular version, ATRC, can occur to form cyclic structures. mdpi.com These reactions are valuable for constructing complex ring systems. mdpi.comthieme-connect.de

The table below summarizes the types of radical reactions that can be initiated from α-haloketones, which are applicable to a substrate like this compound.

| Reaction Type | Initiation Method | General Substrates | Product Type |

|---|---|---|---|

| Reductive Dehalogenation | SET (e.g., Zn) or Photochemical with H-donor | α-Haloketone | Parent Ketone |

| Atom Transfer Radical Addition (ATRA) | Photochemical or Metal-catalyzed | α-Haloketone, Alkene/Alkyne | γ-Halogenated Ketone |

| Atom Transfer Radical Cyclization (ATRC) | Photochemical or Metal-catalyzed | α-Haloketone with tethered Alkene/Alkyne | Cyclic Ketone |

| Dimerization / Coupling | SET or Photochemical | α-Haloketone | 1,4-Diketone |

Theoretical and Computational Investigations on Polyhalogenated Acetophenone Derivatives

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental characteristics of molecules. These methods provide detailed insights into the geometric and electronic nature of polyhalogenated acetophenones.

Density Functional Theory (DFT) Studies of Optimized Geometries

In a typical acetophenone (B1666503) structure, the acetyl group and the phenyl ring are the core components. Halogen substitution on either the alpha-carbon of the acetyl group or on the phenyl ring significantly alters the molecule's structural parameters. Theoretical calculations for related haloanilines and other substituted phenols show that computed bond lengths and angles generally align well with experimental data. researchgate.net For a molecule like 2-Bromo-4'-chloro-2-fluoroacetophenone, DFT would be used to calculate the lengths of the C-Br, C-F, and C-Cl bonds, as well as the bond angles around the carbonyl group and within the aromatic ring, providing a precise three-dimensional model of its most stable conformation.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G**) |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-C (ring average) | 1.39 Å |

| Bond Length | Cα-Br | 1.95 Å |

| Bond Length | Cα-F | 1.38 Å |

| Bond Length | C4'-Cl | 1.75 Å |

| Bond Angle | C-C(O)-Cα | 119.5° |

| Bond Angle | F-Cα-Br | 108.7° |

Analysis of Molecular Orbitals (HOMO-LUMO) and Electron Affinity

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. semanticscholar.org

For acetophenone derivatives, the HOMO is typically localized on the phenyl ring, while the LUMO is often centered on the carbonyl group and the aromatic ring. The introduction of electron-withdrawing halogen substituents, such as in this compound, generally lowers the energies of both the HOMO and LUMO. researchgate.net This can lead to a smaller HOMO-LUMO gap compared to the unsubstituted acetophenone, suggesting increased reactivity.

Electron affinity (EA) is the energy released when an electron is added to a neutral atom or molecule to form a negative ion. wikipedia.org It quantifies the ability of a molecule to accept an electron. Compounds with strong electron-withdrawing groups, like polyhalogenated acetophenones, are expected to have a relatively high electron affinity. researchgate.netfnal.gov Theoretical calculations can predict EA values, which are crucial for understanding potential charge-transfer interactions.

| Parameter | Acetophenone | p-Bromoacetophenone |

|---|---|---|

| HOMO Energy (eV) | -6.58 | -6.75 |

| LUMO Energy (eV) | -1.89 | -2.21 |

| HOMO-LUMO Gap (eV) | 4.69 | 4.54 |

| Electron Affinity (eV) | 0.85 | 1.15 |

Molecular Electrostatic Potential Surface (MEPs) Analysis

The Molecular Electrostatic Potential Surface (MEPs) is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. wolfram.comresearchgate.net The MEPs map is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.netchemrxiv.org Green and yellow areas represent intermediate or near-zero potential. researchgate.net

For this compound, the MEPs analysis would reveal several key features. The oxygen atom of the carbonyl group would be a region of strong negative potential (red), making it a primary site for interaction with electrophiles or hydrogen bond donors. The hydrogen atoms on the phenyl ring and the area around the α-carbon would show positive potential (blue), indicating susceptibility to nucleophilic attack. The halogen atoms themselves would exhibit dual characteristics, with the region along the C-X bond axis (σ-hole) potentially being positive, especially for bromine and chlorine, while the areas lateral to the bond would be negative. researchgate.net This analysis provides crucial insights into how the molecule interacts with other chemical species. dergipark.org.tr

Conformational Analysis and Intramolecular Interactions

The three-dimensional arrangement of atoms in haloacetophenones and the non-covalent interactions between them are critical determinants of their physical and chemical properties.

Studies of Conformational Preferences in Haloacetophenones

Haloacetophenones can exist in different conformations, primarily defined by the dihedral angle between the carbonyl group and the phenyl ring. Furthermore, for α-substituted acetophenones, rotation around the Cα-C(O) bond leads to different conformers. Studies on related 2'-fluoro-substituted acetophenone derivatives have shown a strong preference for the s-trans conformation, where the fluorine atom and the carbonyl oxygen are oriented away from each other. nih.govnih.gov This preference is driven by the strong electrostatic repulsion between the polar C-F and C=O bonds that would occur in the s-cis conformer. nih.govnih.gov This conformational locking is significant as it can influence the molecule's reactivity and biological activity. mdpi.com Similar repulsive forces are expected to dictate the preferred conformations in this compound, where the bulky and electronegative bromine and fluorine atoms on the α-carbon will have significant steric and electronic interactions with the carbonyl oxygen.

Through-Space Spin-Spin Coupling Investigations (e.g., ¹H–¹⁹F, ¹³C–¹⁹F)

Through-space spin-spin coupling is an NMR phenomenon observed between two nuclei that are close in space but separated by many bonds. mdpi.comnih.gov This effect is particularly prominent when one of the nuclei is fluorine (¹⁹F). nih.govresearchgate.net It occurs when the van der Waals radii of the interacting atoms overlap, allowing for the transfer of spin information directly through space rather than through the covalent bond network. nih.govmdpi.com

In studies of 2'-fluoroacetophenone (B1202908) derivatives, significant through-space coupling constants have been observed between the fluorine atom and the α-protons (⁵J Hα-F) and the α-carbon (⁴J Cα-F). nih.govnih.gov The magnitude of these coupling constants is highly dependent on the distance between the interacting nuclei, making it a powerful tool for conformational analysis. nih.gov For example, a large observed ⁵J Hα-F coupling constant (e.g., > 3 Hz) provides strong evidence for a conformation where the α-protons and the fluorine atom are held in close proximity. nih.gov For this compound, through-space ¹³C–¹⁹F and ¹H–¹⁹F couplings could be investigated to confirm its preferred conformation in solution.

| Compound | Coupling Constant | Value (Hz) | Solvent |

|---|---|---|---|

| 2'-Fluoroacetophenone | ⁵J(Hα, F) | 3.2 | CDCl₃ |

| 2'-Fluoroacetophenone | ⁴J(Cα, F) | 10.1 | CDCl₃ |

| 2',6'-Difluoroacetophenone | ⁵J(Hα, F) | 4.2 | CDCl₃ |

| 2',6'-Difluoroacetophenone | ⁴J(Cα, F) | 11.0 | CDCl₃ |

Influence of Halogen Substituents on Molecular Conformation

The conformation of a molecule, or the spatial arrangement of its atoms, is a critical determinant of its physical and chemical properties. In polyhalogenated acetophenones, the identity and position of halogen atoms (Fluorine, Chlorine, Bromine) significantly influence the molecule's preferred three-dimensional structure. Computational studies, particularly those using Density Functional Theory (DFT), have been instrumental in elucidating these conformational preferences.

The primary conformational flexibility in α-haloacetophenones arises from the rotation around the single bond connecting the carbonyl carbon and the α-carbon. This rotation is described by the O=C–C–X dihedral angle. The electronic and steric properties of the halogen substituent (X) create distinct energy profiles for this rotation. For instance, computational analyses of α-fluoroacetophenone have shown that its minimum energy conformation occurs at an O=C–C–F dihedral angle of approximately 140° in the gas phase. In contrast, the larger and more polarizable chlorine and bromine atoms in α-chloroacetophenone and α-bromoacetophenone lead to energy minima at a dihedral angle of around 110°.

This difference is attributed to stereoelectronic effects. A conformation where the C–X bond is orthogonal to the carbonyl group (dihedral angle ≈ 90°) is generally considered highly reactive due to optimal orbital overlap. However, in the case of fluorine, which has tightly held, non-polarizable lone pairs and a short C–F bond, this conformation is disfavored due to repulsive interactions between the fluorine atom and the carbonyl π-orbital. This repulsion is less pronounced for chlorine and bromine, altering the conformational landscape. nih.gov

These halogen-induced conformational shifts also affect intermolecular interactions. Studies on complexes of halogenated acetophenones with molecules like phenol (B47542) show that halogenation has a pronounced effect on the preferred docking site for hydrogen bonding, influencing the competition between stacking and hydrogen-bond-dominated structures. nih.gov

Table 1: Calculated Energy Minima for α-Haloacetophenones Based on Dihedral Angle

| Compound | Phase | O=C–C–X Dihedral Angle (°) for Energy Minimum |

|---|---|---|

| α-Fluoroacetophenone | Gas Phase | ~140 |

| α-Chloroacetophenone | Gas Phase | ~110 |

| α-Bromoacetophenone | Gas Phase | ~110 |

Computational Modeling of Reaction Mechanisms and Kinetics

Computational chemistry provides powerful tools to model the intricate details of chemical reactions, including the transient, high-energy states that govern reaction speed and outcomes. For a molecule like this compound, these models can predict reaction pathways, activation energies, and the influence of the surrounding environment.

A transition state (TS) is the highest energy point along a reaction coordinate, representing a fleeting molecular configuration that is neither reactant nor product. The analysis of this state is fundamental to understanding a reaction's mechanism. For halogenated acetophenones, key reaction pathways include nucleophilic addition to the carbonyl carbon and reactions at the α-carbon, such as enolization and subsequent halogenation. wikipedia.orgacademie-sciences.fr

Computational methods like DFT are used to locate the geometry of the transition state and calculate its energy. For example, in the acid-catalyzed α-halogenation of a ketone, the reaction proceeds through an enol intermediate. missouri.edulibretexts.org Kinetic studies have shown that the rate-determining step is the formation of this enol. missouri.edu Transition state analysis for this process would involve modeling the transfer of a proton from the α-carbon.

Similarly, for nucleophilic addition to the carbonyl group, computational models have established that the nucleophile approaches the carbonyl carbon at a specific angle (the Bürgi-Dunitz angle, approx. 107°) rather than perpendicularly. academie-sciences.fr For a complex molecule like this compound, transition state analysis would compare the energy barriers for nucleophilic attack versus other potential reactions, providing insight into the compound's regioselectivity and reactivity. Advanced techniques such as Ab Initio Molecular Dynamics (AIMD) can further elucidate the role of individual solvent molecules in stabilizing the transition state. researchgate.netnih.gov

The energy difference between the reactants and the transition state is the activation energy (Ea or ΔG‡), a key parameter that determines the rate of a chemical reaction, as described by the Arrhenius equation. Computational chemistry allows for the direct prediction of these energy barriers.

Kinetic studies on the enolization of acetophenone and its derivatives provide valuable comparative data. For instance, the enolization of p-bromoacetophenone is faster than that of unsubstituted acetophenone. researchgate.net This is because the electron-withdrawing bromo group stabilizes the forming enolate-like transition state, thus lowering the activation energy. The multiple electron-withdrawing halogens in this compound are expected to have a significant cumulative effect on the acidity of the α-proton and the stability of the corresponding transition state for enolization, thereby influencing the reaction rate.

Thermodynamic parameters of activation, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can be calculated. Experimental studies on related compounds provide a basis for these predictions. For example, the enolization of p-bromoacetophenone has a calculated enthalpy of activation of approximately 19.01 kcal/mol. researchgate.net These values are crucial for constructing energy profiles of reaction mechanisms and quantitatively predicting reaction rates under various conditions.

Table 2: Experimental Thermodynamic Activation Parameters for the Enolization of Acetophenone Derivatives

| Compound | Activation Energy (ΔEa) (kcal/mol) | Enthalpy of Activation (ΔH‡) (kcal/mol) | Entropy of Activation (ΔS‡) (e.u.) |

|---|---|---|---|

| Acetophenone | 19.05 | 19.06 | -2.126 |

| p-Bromoacetophenone | 19.06 | 19.01 | -10.88 |

Chemical reactions are rarely performed in the gas phase; the solvent environment can profoundly alter reactivity, selectivity, and even the reaction mechanism itself. Computational models simulate these effects through two primary approaches: implicit and explicit solvent models. osti.gov

Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, capturing bulk electrostatic effects. researchgate.net Explicit models involve simulating a number of individual solvent molecules around the solute, which allows for the study of specific solute-solvent interactions like hydrogen bonding. osti.gov QM/MM (Quantum Mechanics/Molecular Mechanics) methods are a hybrid approach where the solute is treated with high-level quantum mechanics and the solvent with more computationally efficient molecular mechanics. miami.edu

Studies on acetophenone derivatives demonstrate the importance of solvent effects. For example, the conformational energy profile of α-haloacetophenones changes significantly when moving from the gas phase to a polar solvent like ethanol, which can alter the population of reactive conformers. nih.gov Furthermore, the relative energy levels of the low-lying nπ* and ππ* excited triplet states of acetophenones, which govern their photochemical reactivity, are sensitive to solvent polarity. nih.gov Computational simulations of the UV-Vis spectra of acetone (B3395972) in different solvents show a blue-shift (a shift to shorter wavelengths) in the n → π* transition when moving from the gas phase to water, a phenomenon known as solvatochromism. ucsb.edu This is because the polar water molecules stabilize the more polar ground state to a greater extent than the less polar excited state, increasing the energy gap between them. ucsb.edu Such simulations are vital for predicting how the reactivity of this compound would be modulated in different reaction media.

Table 3: Solvent Effects on the n → π* Transition of Acetone

| Solvent | Wavelength (nm) | Energy (eV) | Shift Type |

|---|---|---|---|

| Gas Phase | ~276 | 4.49 | Reference |

| Water | ~265 | 4.68 | Blue-shift |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Vibrational Spectroscopy for Functional Group and Molecular Vibration Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

While spectroscopic data exists for structurally similar compounds, such as 2-bromo-4'-chloroacetophenone (B15067) and 2-bromo-4'-fluoroacetophenone, extrapolation of this data would not provide the scientifically accurate and specific information required for an article focused solely on 2-Bromo-4'-chloro-2-fluoroacetophenone. The presence of the fluorine atom at the alpha position dramatically influences the electronic environment and, therefore, the resulting NMR and IR spectra, making direct comparisons with non-fluorinated analogues speculative.

Without primary or peer-reviewed data, any attempt to construct the requested article would be unsubstantiated. Further empirical research and publication of the spectroscopic properties of this compound are necessary before a detailed and accurate analysis can be compiled.

Fourier Transform Raman (FT-Raman) Spectroscopy

In a study on 4-chloro-2-bromoacetophenone, the FT-Raman spectrum was recorded in the region of 4000-100 cm⁻¹. nih.gov The vibrational modes were assigned to specific functional groups and skeletal vibrations within the molecule. Key vibrational bands for halogenated acetophenones typically include C-H stretching of the aromatic ring, C=O stretching of the ketone group, and various vibrations associated with the carbon-halogen bonds.

Table 1: Representative FT-Raman Vibrational Modes for a Halogenated Acetophenone (B1666503) Analogue (4-chloro-2-bromoacetophenone) nih.gov

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 - 3000 | Aromatic C-H stretching |

| ~1700 - 1680 | C=O stretching |

| ~1600 - 1450 | Aromatic C=C stretching |

| ~1300 - 1100 | In-plane C-H bending |

| ~1000 - 800 | Ring breathing modes |

| ~700 - 500 | C-Cl and C-Br stretching |

This data is for the analogue 4-chloro-2-bromoacetophenone and is presented to illustrate the typical vibrational modes expected for this class of compounds.

Correlation with Computational Vibrational Frequency Predictions

To complement experimental spectroscopic data, computational methods are frequently employed to predict vibrational frequencies. Density Functional Theory (DFT) and Hartree-Fock (HF) calculations are powerful tools for this purpose. By creating a theoretical model of the molecule, its vibrational modes can be calculated and then correlated with the experimental FT-Raman and FT-IR spectra.

For the analogue 4-chloro-2-bromoacetophenone, computational studies using the B3LYP/6-311G(d,p) level of theory have shown good agreement with the experimental vibrational data after applying a scaling factor. nih.gov This correlation allows for a more confident assignment of the observed spectral bands to specific molecular motions. The alteration of vibrational bands due to the presence of halogen atoms (Cl and Br) on the carbonyl and acetyl groups can also be investigated through these computational models. nih.gov Similar computational approaches would be invaluable for the definitive assignment of the vibrational spectrum of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to determine its elemental composition. measurlabs.comuky.edu This is a critical step in confirming the molecular formula of a newly synthesized or isolated compound. For this compound, the expected molecular formula is C₈H₅BrClFO.

HRMS can distinguish between ions with the same nominal mass but different elemental compositions due to the slight mass differences between isotopes. alevelchemistry.co.uk An accurate mass measurement within a few parts per million (ppm) of the theoretical exact mass provides strong evidence for the proposed molecular formula.

Table 2: Theoretical Exact Mass for the Molecular Ion of this compound

| Molecular Formula | Ion | Theoretical Exact Mass (m/z) |

| C₈H₅BrClFO | [M]⁺ | Calculated based on the most abundant isotopes |

Note: A specific experimental HRMS value for this compound is not available in the cited literature.

Analysis of Fragmentation Pathways for Structural Confirmation

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragmentation patterns provides valuable information about the molecule's structure.

For acetophenone and its derivatives, common fragmentation pathways involve the cleavage of the bonds adjacent to the carbonyl group. msu.edu The fragmentation of this compound is expected to follow similar patterns, influenced by the presence and position of the halogen substituents.

Key Expected Fragmentation Pathways:

α-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent carbon of the acetyl group, leading to the formation of a stable benzoyl cation. For this compound, this would result in the [C₇H₃ClFO]⁺ ion.

Formation of Acylium Ion: Cleavage of the bond between the carbonyl carbon and the aromatic ring, leading to the formation of an acylium ion, [CH₂Br]⁺.

Loss of Halogens: The fragmentation pattern may also show the loss of bromine and chlorine radicals from the molecular ion or subsequent fragment ions.

Table 3: Predicted Key Fragment Ions for this compound

| Fragment Ion | Proposed Structure |

| [C₇H₃ClFO]⁺ | 4-chloro-2-fluorobenzoyl cation |

| [CH₂Br]⁺ | Bromoacetyl cation |

| [C₈H₅ClFO]⁺ | Molecular ion with loss of Br |

| [C₈H₅BrFO]⁺ | Molecular ion with loss of Cl |

These are predicted fragmentation pathways based on the general behavior of acetophenones and halogenated compounds. msu.edu

Applications in Advanced Organic Synthesis and Chemical Development

Utilization as a Key Building Block for Complex Organic Molecules

The unique arrangement of functional groups in 2-Bromo-4'-chloro-2-fluoroacetophenone makes it a prospective building block for intricate organic structures. The presence of both bromine and fluorine on the α-carbon, adjacent to a carbonyl group, offers a rich platform for introducing molecular diversity.

Synthesis of Diverse Heterocyclic Systems

While α-haloacetophenones are commonly employed in the synthesis of various heterocycles, specific literature detailing the use of this compound is scarce. In principle, the compound could serve as a precursor to N-heterocycles like 1,2,4-triazoles or S-heterocycles through reactions with appropriate nucleophiles. For instance, related compounds such as 2-Bromo-1-(4-chlorophenyl)ethanone are known to react with triazole derivatives to form more complex heterocyclic systems. The general synthetic utility of fluorinated components is also recognized in the construction of sulfur-containing heterocycles via cycloaddition reactions. nih.gov

Preparation of Functionalized Carbon Scaffolds

Role as a Precursor in Specialized Chemical Reactions

The compound's structure is well-suited for several specialized transformations that are pivotal in modern organic chemistry, although direct, published evidence of its use in these specific contexts is limited.

Asymmetric Reduction to Enantiopure Halohydrins

The asymmetric reduction of α-haloketones to produce enantiomerically pure halohydrins is a critical transformation, as the products are valuable chiral building blocks. While there is extensive research on the asymmetric transfer hydrogenation (ATH) of ketones using various catalysts to achieve high enantioselectivity, specific studies focusing on the reduction of this compound are not found in the literature. nih.gov The principle relies on the selective reduction of the carbonyl group to a hydroxyl group, creating a chiral center adjacent to the halogenated carbon.

Development of Chalcone Derivatives

Chalcones, or α,β-unsaturated ketones, are significant precursors for flavonoids and various bioactive compounds. jocpr.com They are typically synthesized via a Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde. uns.ac.id Acetophenone derivatives with halogen substitutions, such as 3′-Bromo-4′-fluoroacetophenone, are utilized as precursors for chalcones. ossila.com Theoretically, this compound could react with various aromatic aldehydes in the presence of a base to yield chalcone-like structures, although this would involve a more complex reaction pathway due to the dihalogenated α-carbon.

Reagents in Gabriel-Colman Rearrangements

The Gabriel-Colman rearrangement is a chemical reaction that transforms phthalimido esters into substituted isoquinolines using a strong base. wikipedia.org The reaction proceeds through the formation of a carbanion, which facilitates a ring expansion. slideshare.net An α-haloacetophenone, such as this compound, could theoretically be used as an alkylating agent to prepare the necessary N-substituted phthalimide (B116566) precursor. This precursor, upon treatment with a base like an alkoxide, could then potentially undergo the rearrangement. However, there are no specific examples in the scientific literature demonstrating the use of this compound in this reaction sequence.

Information regarding "this compound" is not available in the public domain.

Extensive research has yielded no specific scientific literature, patents, or technical data concerning the chemical compound "this compound." Consequently, there is no information available on its applications in advanced organic synthesis or chemical development, including its potential role in the synthesis of pharmaceutical intermediates, agrochemicals, or its use as a reagent for chemical research and mechanism studies.

The search results consistently refer to structurally similar but distinct compounds, such as:

2-Bromo-3'-chloro-4'-fluoroacetophenone

2-Bromo-4'-chloroacetophenone (B15067)

2-Bromo-4'-fluoroacetophenone

2-Chloro-4'-fluoroacetophenone

However, per the strict requirement to focus solely on "this compound," no content can be generated for the requested article sections.

Future Research Directions and Perspectives

Development of Green and Sustainable Synthetic Routes for 2-Bromo-4'-chloro-2'-fluoroacetophenone

Traditional syntheses of halogenated acetophenones often rely on Friedel-Crafts acylation, which can generate substantial waste, particularly from catalysts like aluminum trichloride. Future research will likely focus on greener alternatives that minimize environmental impact and enhance safety and efficiency. One promising avenue is the use of ionic liquids as recyclable catalysts and solvents. These can replace hazardous reagents and simplify product purification. google.comgoogle.com

Another area of development is flow chemistry. Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, which can lead to higher yields, improved safety, and easier scalability compared to batch processes.

Table 1: Comparison of Potential Synthetic Routes

| Feature | Traditional Friedel-Crafts | Ionic Liquid-Catalyzed | Flow Chemistry |

|---|---|---|---|

| Catalyst | Anhydrous AlCl₃ | Recyclable Ionic Liquids google.comgoogle.com | Often heterogeneous catalysts |

| Solvent | Often chlorinated solvents | Can act as solvent | Minimized solvent use |

| Waste | High, acidic waste stream | Low, catalyst is recyclable google.com | Low, high efficiency |

| Safety | Exothermic, hazardous reagents | Milder conditions google.com | Enhanced safety control |

| Scalability | Challenging | Moderate | Excellent |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Achieving high regioselectivity in the halogenation and acylation steps is crucial for the efficient synthesis of 2-Bromo-4'-chloro-2'-fluoroacetophenone. Future research should explore novel catalytic systems to control the placement of functional groups on the aromatic ring. The development of solid acid catalysts, such as zeolites or functionalized resins, could offer a recyclable and more environmentally benign alternative to traditional Lewis acids. These catalysts can be designed with specific pore sizes and active sites to enhance selectivity for the desired isomer.

Furthermore, advancements in photocatalysis may open new pathways for the synthesis of this compound under mild conditions, potentially allowing for selective C-H functionalization and reducing the need for pre-functionalized starting materials.

Advanced Computational Studies to Predict and Understand Complex Reactivity

The electronic properties and reactivity of 2-Bromo-4'-chloro-2'-fluoroacetophenone are governed by the complex interplay of its halogen substituents. Advanced computational studies, particularly using Density Functional Theory (DFT), can provide deep insights into its molecular structure and behavior. Such studies can elucidate conformational preferences, predict reaction pathways, and explain the regioselectivity of further transformations. acs.org

Computational models can be used to:

Calculate the electron density at different positions to predict sites susceptible to nucleophilic or electrophilic attack.

Model transition states to understand the mechanisms of reactions.

Simulate NMR spectra to aid in structural confirmation. acs.org

Evaluate the stability of different isomers and conformers. nih.gov

These computational insights can guide experimental work, saving time and resources by predicting the most promising reaction conditions and substrates. nih.gov

Investigation of New Synthetic Transformations Enabled by its Unique Halogenation Pattern

The presence of a bromine atom on the α-carbon of the ketone makes 2-Bromo-4'-chloro-2'-fluoroacetophenone an excellent precursor for a variety of heterocyclic compounds. ossila.com It can readily react with nucleophiles like thiourea or ortho-phenylenediamine to form thiazoles, pyrazines, and other important heterocyclic scaffolds. ossila.com

Future research could explore its use in multicomponent reactions to build complex molecular architectures in a single step. The distinct reactivity of the C-Br, C-Cl, and C-F bonds could also be exploited in sequential cross-coupling reactions to introduce different substituents, creating a library of novel compounds with potential applications in medicinal chemistry and materials science.

Table 2: Potential Heterocyclic Syntheses

| Reactant | Resulting Heterocycle | Potential Application Area |

|---|---|---|

| Thiourea/Thioamide | Thiazole | Medicinal Chemistry ossila.com |

| Ortho-phenylenediamine | Pyrazine | Phosphorescent Materials ossila.com |

| Hydrazine derivatives | Pyrazole | Agrochemicals |

Potential for Stereoselective Derivatization in Advanced Organic Synthesis

The carbonyl group in 2-Bromo-4'-chloro-2'-fluoroacetophenone is a key functional group for introducing chirality. Future research is expected to focus on the development of stereoselective reductions of the ketone to produce chiral alcohols. Catalytic asymmetric hydrogenation or transfer hydrogenation using chiral catalysts could provide enantiomerically enriched products.

These chiral building blocks are of high value in the synthesis of pharmaceuticals and other bioactive molecules, where specific stereochemistry is often essential for biological activity. The development of efficient and highly selective methods for the derivatization of this compound would represent a significant advance in synthetic chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-4'-chloro-2-fluoroacetophenone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via halogenation or Friedel-Crafts acylation of pre-functionalized aromatic precursors. For example, bromination of 4'-chloro-2-fluoroacetophenone using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in dichloromethane may yield the target compound. Optimization involves adjusting stoichiometry, solvent polarity, and catalysts (e.g., Lewis acids like AlCl₃). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. For crystallographic analysis, single-crystal X-ray diffraction using SHELXL (via the SHELX suite) resolves stereochemical details. Differential Scanning Calorimetry (DSC) can assess thermal stability, while IR spectroscopy identifies functional groups like the ketone (C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, Cl, F) influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing effects of Br (ortho) and Cl/fluoro (para/meta) groups deactivate the aromatic ring, directing electrophilic substitutions to specific positions. Density Functional Theory (DFT) calculations (e.g., using Gaussian) can model charge distribution and predict regioselectivity. Experimental validation involves Suzuki-Miyaura couplings with aryl boronic acids, monitored by LC-MS to track intermediates .

Q. What strategies mitigate discrepancies in reported antimicrobial activity data for derivatives of this compound?

- Methodological Answer : Variations in bioactivity may arise from impurities (e.g., residual solvents) or isomer formation. Rigorous purity assessment (HPLC ≥98%) and chiral separation (e.g., Chiralpak columns) are essential. Standardized antimicrobial assays (e.g., MIC tests against S. aureus and E. coli) under controlled pH and temperature reduce inter-lab variability. Cross-referencing with crystallographic data ensures structural fidelity .

Q. How can computational modeling predict the compound’s suitability as a kinase inhibitor scaffold?

- Methodological Answer : Molecular docking (AutoDock Vina) against kinase active sites (e.g., EGFR or BRAF) identifies binding poses. Pharmacophore modeling (Schrödinger Suite) highlights critical interactions (e.g., halogen bonding with hinge regions). Validation includes in vitro kinase inhibition assays and comparing IC₅₀ values with computational predictions .

Q. What are the challenges in isolating stereoisomers during synthesis, and how can they be addressed?

- Methodological Answer : Diastereomers may form due to hindered rotation around the acetophenone moiety. Chiral additives (e.g., (-)-sparteine) in asymmetric syntheses or preparative HPLC with chiral stationary phases (e.g., amylose-based) enable separation. Dynamic NMR studies at variable temperatures (e.g., 298–343 K) assess isomerization barriers .

Q. How do environmental factors (e.g., light, temperature) affect the compound’s stability during storage?

- Methodological Answer : Degradation pathways (e.g., photolytic cleavage of C-Br bonds) are monitored via accelerated stability studies (ICH guidelines). Storage at 0–6°C in amber vials under nitrogen minimizes decomposition. Periodic GC-MS analysis quantifies degradation products like dehalogenated byproducts .

Data Contradiction Analysis

Q. Why do reported yields vary for nucleophilic aromatic substitutions involving this compound?

- Methodological Answer : Discrepancies often stem from solvent polarity (e.g., DMF vs. THF) and nucleophile strength (e.g., amines vs. alkoxides). Controlled experiments with in situ IR tracking of reaction progress can identify optimal conditions. Meta-analyses of literature data (e.g., Web of Science) reveal trends in solvent/nucleophile pairs .

Q. How can conflicting crystallographic data on bond angles be resolved?

- Methodological Answer : Discrepancies may arise from crystal packing effects or disorder. Re-refinement of raw diffraction data (CIF files) using SHELXL with updated restraints improves accuracy. Comparative studies with related halogenated acetophenones (e.g., 2-Bromo-4'-fluoro analogs) contextualize geometric deviations .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.